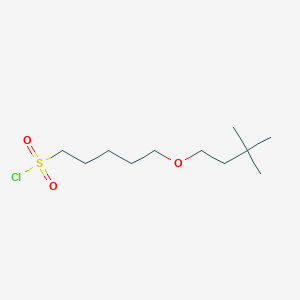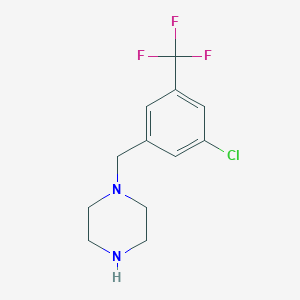
1-(3-Bromo-4-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group
Métodos De Preparación
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran, and a base such as potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.
Aplicaciones Científicas De Investigación
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C12H14ClF3N2 |
|---|---|
Peso molecular |
278.70 g/mol |
Nombre IUPAC |
1-[[3-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14ClF3N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 |
Clave InChI |
GAVTVWBJWZBPQD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC(=CC(=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


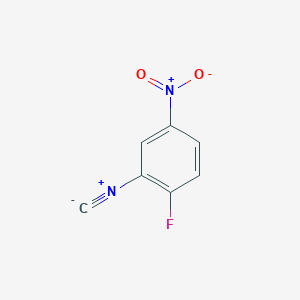

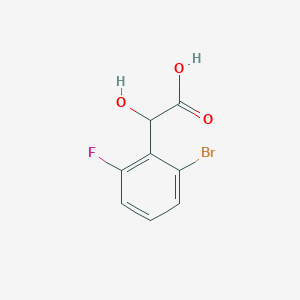
![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
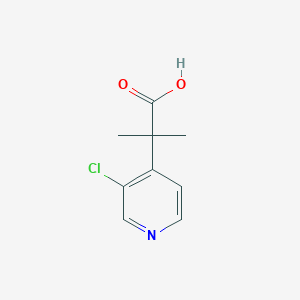
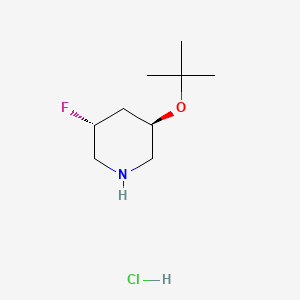

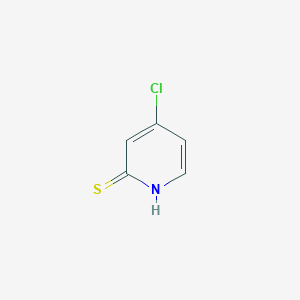
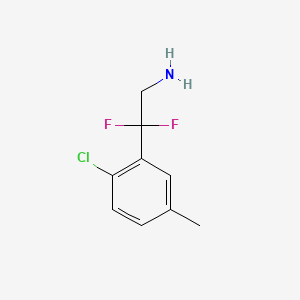


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

